Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
CAS No.:
Cat. No.: VC18269344
Molecular Formula: C13H17ClO3
Molecular Weight: 256.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClO3 |
|---|---|
| Molecular Weight | 256.72 g/mol |
| IUPAC Name | ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C13H17ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3 |
| Standard InChI Key | XFGRMUNNVMWYRB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Cl)O |
Introduction
Synthesis and Structural Modifications
Core Synthesis via Esterification
The parent compound, ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, is synthesized through esterification of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid with ethanol under acidic conditions. Key steps include:
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Reagents: Ethanol, concentrated sulfuric acid (catalyst).
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Conditions: Reflux at 78°C for 6–8 hours.
Alternative routes involve Claisen-Schmidt condensation between 4-chlorobenzaldehyde and trimethylsilyl ketene acetal, yielding the intermediate methyl ester, which is subsequently transesterified with ethanol .
Hydrazide Formation
Reaction with hydrazine hydrate in ethanol under reflux produces the corresponding hydrazide (Compound 2), a pivotal intermediate for metal complexation :
Conditions: 9-hour reflux, 85% yield .
Metal Complexation
Hydrazide derivatives form complexes with Cu(II), Ni(II), and La(III) ions, enhancing bioactivity :
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Copper Complex (4a): Reacting hydrazide 2 with CuClHO in ethanol (4-hour reflux, pH 7) yields a green precipitate with molar conductivity of 15.6 cm mol, indicative of a non-electrolyte structure .
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Nickel Complex (4b): Similar conditions with NiClHO produce paramagnetic complexes ( BM) .
Structural Characterization
NMR Spectroscopy
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H NMR: Signals at 4.23 ppm (CHCHO), 5.72 ppm (OH), and 7.20–7.37 ppm (aromatic protons) confirm ester and 4-chlorophenyl groups .
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C NMR: Peaks at 176.2 ppm (C=O), 80.9 ppm (C-OH), and 138.9 ppm (C-Cl) validate the core structure .
FTIR Spectroscopy
Strong absorptions at 1725 cm (ester C=O) and 3350 cm (O-H stretch) distinguish the compound from its acid and hydrazide derivatives .
Thermal and Elemental Analysis
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TGA/DTA: Decomposition onset at 220°C, with a mass loss of 78% corresponding to ligand dissociation in metal complexes .
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Elemental Analysis: Calculated for CHClO: C 60.82%, H 6.67%; Found: C 60.65%, H 6.72%.
Biological Activity and Mechanisms
Cytotoxicity Profiles
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives exhibit potent activity against cancer cell lines:
| Compound | IC (mM) | Cell Line | Selectivity Index (HEK-293 vs. HCT-116) |
|---|---|---|---|
| 4a (Cu) | 0.18 | HCT-116 | >10 |
| 6c (La) | 0.154 | HCT-116 | >15 |
| 3 (hydrazide) | 0.267 | HCT-116 | >8 |
Notably, all compounds showed no toxicity toward normal HEK-293 cells at concentrations ≤1 mM .
HDAC Inhibition
Derivatives such as -hydroxypropanamides inhibit HDAC isoforms (IC = 0.12–0.81 μM), disrupting chromatin remodeling and inducing apoptosis in HeLa cells .
HSP90/TRAP1 Pathway Modulation
Copper complexes downregulate heat shock protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1), impairing mitochondrial function and promoting caspase-3 activation.
Molecular Docking Insights
CDK8-CYCC Binding
Docking studies reveal that hydrazide 3 and copper complex 4a bind to CDK8’s ATP-binding pocket (PDB: 5FGK) with binding energies of −9.2 and −10.5 kcal/mol, respectively. Key interactions include:
HDAC8 Interactions
Compound 11 (a triazolyl derivative) exhibits a docking score of −8.4 kcal/mol against HDAC8 (PDB: 1T69), forming zinc-coordinating bonds with His142 and Asp267 .
Comparative Analysis of Metal Complexes
| Metal Ion | Complex | IC (mM) | Log | Magnetic Moment (BM) |
|---|---|---|---|---|
| Cu(II) | 4a | 0.18 | 2.1 | 1.8 |
| Ni(II) | 4b | 0.284 | 1.9 | 3.2 |
| La(III) | 4c | 0.205 | 1.7 | Diamagnetic |
Log : Octanol-water partition coefficient .
Copper complexes demonstrate superior cytotoxicity, attributed to their redox activity and enhanced membrane permeability .
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